molecular formula C8H7BrN2 B1382865 4-bromo-5-methyl-1H-1,3-benzodiazole CAS No. 1360963-03-6

4-bromo-5-methyl-1H-1,3-benzodiazole

Cat. No.: B1382865
CAS No.: 1360963-03-6
M. Wt: 211.06 g/mol
InChI Key: ILQTVYOOUXZJHF-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzimidazoles. It is characterized by a benzene ring fused to an imidazole ring, with a bromine atom at the fourth position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-(methylamino)aniline with triethyl orthoformate in the presence of a solvent like xylene. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps like recrystallization and column chromatography are employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-methyl-1H-1,3-benzodiazole has diverse applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-1H-benzimidazole
  • 4-Bromo-1-methyl-1H-1,3-benzodiazole
  • 5-Methyl-1H-benzimidazole

Comparison: 4-Bromo-5-methyl-1H-1,3-benzodiazole is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacological activities and chemical behavior, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-bromo-5-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQTVYOOUXZJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360963-03-6
Record name 4-bromo-5-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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